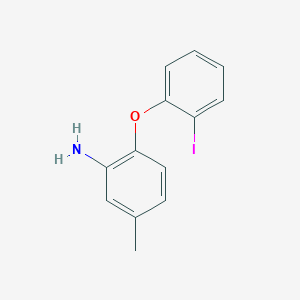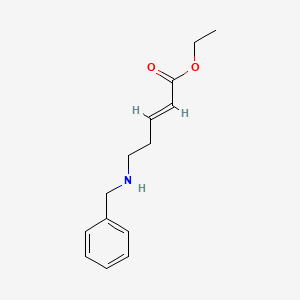![molecular formula C11H20N2O4S B12083024 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid is a complex organic compound that features both pyrrolidine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with biological systems in specific ways, making it a valuable subject of study in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the pyrrolidine sulfonyl group. The reaction conditions often require the use of catalysts and specific reagents to ensure the correct formation of the desired product. For example, phenylsilane can be used to promote the formation and reduction of imine, initiating cyclization and reducing the piperidinone intermediate with an iron complex as a catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would include careful control of temperature, pressure, and the use of high-purity reagents to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Iron complexes, phenylsilane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with biological systems, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Due to its pharmacologically active structure, it is investigated for potential therapeutic applications.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid involves its interaction with specific molecular targets within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. For example, docking analyses have suggested that similar compounds can bind to the podophyllotoxin pocket of the protein gamma tubulin, indicating a potential mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones, which share the pyrrolidine ring structure.
Piperidine derivatives: Compounds such as substituted piperidines and piperidinones, which feature the piperidine ring.
Uniqueness
2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid is unique due to the combination of both pyrrolidine and piperidine rings in its structure. This dual-ring system allows for specific interactions with biological targets, making it distinct from compounds that contain only one of these rings.
Propiedades
Fórmula molecular |
C11H20N2O4S |
|---|---|
Peso molecular |
276.35 g/mol |
Nombre IUPAC |
2-(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C11H20N2O4S/c14-11(15)9-10-3-7-13(8-4-10)18(16,17)12-5-1-2-6-12/h10H,1-9H2,(H,14,15) |
Clave InChI |
BLSDWGLHVVQMDB-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)N2CCC(CC2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B12082947.png)

![2-{[(1-Hydroxyprop-2-yn-1-yl)oxy]carbonyl}benzoic acid](/img/structure/B12082955.png)


![5-Bromo-2-[4-(propan-2-yl)piperazin-1-yl]aniline](/img/structure/B12082975.png)







![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)
